molecular formula C14H15N3O3 B2691663 N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide CAS No. 2411221-25-3

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide

Cat. No.: B2691663
CAS No.: 2411221-25-3
M. Wt: 273.292
InChI Key: GKWKHIPDIZXEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide is a synthetic compound that features a unique combination of an oxadiazole ring and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Epoxide Ring Opening: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

    Epoxide Ring Opening: Nucleophiles such as ammonia, primary amines, or alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield N-oxides, while reduction could produce amine derivatives. Ring-opening of the oxirane group with an amine would result in a β-amino alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The oxirane group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function. The oxadiazole ring may interact with specific receptors or enzymes, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]acetamide: Similar structure but with an acetamide group instead of an oxirane.

    N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]methanamide: Similar structure with a methanamide group.

    N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]propionamide: Similar structure with a propionamide group.

Uniqueness

The presence of the oxirane group in N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide distinguishes it from other similar compounds. This group imparts unique reactivity, particularly in forming covalent bonds with nucleophiles, which can be exploited in various chemical and biological applications.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-15-13(20-17-9)7-11(10-5-3-2-4-6-10)16-14(18)12-8-19-12/h2-6,11-12H,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWKHIPDIZXEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(C2=CC=CC=C2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.